Benzyltributylammonium chloride

Catalog No.
S583601
CAS No.
23616-79-7
M.F
C19H34ClN
M. Wt
311.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyltributylammonium chloride

CAS Number

23616-79-7

Product Name

Benzyltributylammonium chloride

IUPAC Name

benzyl(tributyl)azanium;chloride

Molecular Formula

C19H34ClN

Molecular Weight

311.9 g/mol

InChI

InChI=1S/C19H34N.ClH/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;/h10-14H,4-9,15-18H2,1-3H3;1H/q+1;/p-1

InChI Key

VJGNLOIQCWLBJR-UHFFFAOYSA-M

SMILES

CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.[Cl-]

Synonyms

benzyltributylammonium, benzyltributylammonium bromide, benzyltributylammonium chloride, benzyltributylammonium hydroxide

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.[Cl-]

Synthesis of Deep Eutectic Solvents (DESs)

BTAC acts as a hydrogen bond acceptor (HBA) in the development of novel deep eutectic solvents (DESs) when combined with common hydrogen bond donors (HBDs). DESs are a class of designer solvents formed by mixing two or more components, offering several advantages over conventional solvents, including low melting point, negligible vapor pressure, and tunable properties.

A study published in the journal "RSC Advances" explored the potential of BTAC, along with other quaternary ammonium salts, for the design of new DESs. The researchers demonstrated the formation of DESs with various HBDs, highlighting BTAC's ability to participate in hydrogen bonding interactions, crucial for DES formation. []

Studying Interactions with Anionic Dyes

BTAC's cationic surfactant properties make it valuable in studying its interactions with anionic dyes. These interactions are crucial in various applications, including dyeing textiles, developing biosensors, and understanding fundamental chemical phenomena.

A research article published in the journal "Tenside, Surfactants, Detergents" employed BTAC to investigate its interactions with anionic dyes like indigo carmine and amaranth using a conductometric method. The study's findings contribute to the understanding of the behavior of cationic surfactants in the presence of charged dyes. []

Benzyltributylammonium chloride is an organic compound classified as a quaternary ammonium salt. Its chemical formula is C19H42ClNC_{19}H_{42}ClN, and it has a molecular weight of approximately 311.94 g/mol. The compound appears as a white crystalline solid and is known for its solubility in water, making it useful in various chemical applications . It serves as a hydrogen bond acceptor in the formation of deep eutectic solvents, which are increasingly utilized in green chemistry due to their low toxicity and biodegradability .

The mechanism of action of BTBAC depends on the specific application. In phase transfer catalysis, BTBAC forms a complex with anionic substrates, allowing them to migrate into the organic phase where the reaction takes place []. Its antimicrobial activity, if confirmed, might involve disrupting the cell membrane of microorganisms []. Further research is needed to elucidate the exact mechanisms behind these potential applications.

, primarily as a phase transfer catalyst. It facilitates the transfer of ions or molecules between two immiscible phases, such as organic and aqueous layers. This property is particularly valuable in organic synthesis, where it can enhance reaction rates and yields . The compound has also been employed in the epoxidation of olefins, showcasing its versatility in catalyzing various organic transformations .

Benzyltributylammonium chloride can be synthesized through several methods:

  • Quaternization Reaction: This involves reacting benzylamine with tributylamine in the presence of a suitable halide, typically hydrogen chloride or hydrochloric acid, to form the quaternary ammonium salt.
  • Ion Exchange: Another method includes the exchange of the anion of a tributylammonium salt with benzyl chloride, resulting in the desired product .

These methods highlight the compound's accessibility for laboratory synthesis.

Benzyltributylammonium chloride finds applications in various fields:

  • Catalysis: It is widely used as a phase transfer catalyst in organic synthesis.
  • Surfactants: The compound acts as a surfactant due to its amphiphilic nature, aiding in emulsification processes.
  • Deep Eutectic Solvents: As a hydrogen bond acceptor, it contributes to the development of environmentally friendly solvents for

Interaction studies involving benzyltributylammonium chloride focus on its role in facilitating reactions between different phases. For instance, its ability to enhance mass transfer rates has been demonstrated in various catalytic processes. Additionally, studies have explored its interactions with other compounds during synthesis, revealing insights into reaction mechanisms and efficiency improvements .

Benzyltributylammonium chloride shares similarities with other quaternary ammonium compounds but exhibits unique properties that set it apart. Below is a comparison with similar compounds:

Compound NameChemical FormulaUnique Properties
Benzyltriethylammonium chlorideC12H18ClNC_{12}H_{18}ClNLower molecular weight; used mainly in surfactants
Tetrabutylammonium bromideC16H36BrNC_{16}H_{36}BrNMore hydrophobic; used primarily for ion exchange
Benzalkonium chlorideC22H38ClNC_{22}H_{38}ClNExhibits strong antimicrobial properties; used as disinfectants

Benzyltributylammonium chloride's unique combination of solubility and catalytic properties makes it particularly valuable in synthetic organic chemistry and green chemistry applications.

Related CAS

54225-72-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 63 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.41%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (63.49%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (22.22%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (30.16%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

23616-79-7

General Manufacturing Information

Benzenemethanaminium, N,N,N-tributyl-, chloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types